molecular formula C11H13BrN2O2 B7939969 1-(3-Bromo-4-methoxybenzoyl)azetidin-3-amine

1-(3-Bromo-4-methoxybenzoyl)azetidin-3-amine

Cat. No.: B7939969
M. Wt: 285.14 g/mol
InChI Key: KPWQMFOTGNVYTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromo-4-methoxybenzoyl)azetidin-3-amine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromine atom and a methoxy group attached to a benzoyl moiety, which is further connected to an azetidine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(3-Bromo-4-methoxybenzoyl)azetidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-bromo-4-methoxybenzoyl chloride from 3-bromo-4-methoxybenzoic acid.

    Formation of Azetidine Ring: The azetidine ring is formed by reacting the benzoyl chloride with an appropriate amine under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the azetidine ring.

Industrial production methods may involve similar steps but are optimized for higher yields and purity. Techniques such as microwave irradiation and the use of solid supports like alumina can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

1-(3-Bromo-4-methoxybenzoyl)azetidin-3-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromo-4-methoxybenzoyl)azetidin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methoxybenzoyl)azetidin-3-amine involves its interaction with specific molecular targets. The presence of the bromine and methoxy groups influences its reactivity and binding affinity. The azetidine ring, due to its strain, can undergo ring-opening reactions, which are crucial for its biological activity .

Comparison with Similar Compounds

1-(3-Bromo-4-methoxybenzoyl)azetidin-3-amine can be compared with other azetidine derivatives:

The unique combination of the bromine atom, methoxy group, and azetidine ring in this compound makes it distinct and valuable for various applications.

Properties

IUPAC Name

(3-aminoazetidin-1-yl)-(3-bromo-4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O2/c1-16-10-3-2-7(4-9(10)12)11(15)14-5-8(13)6-14/h2-4,8H,5-6,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWQMFOTGNVYTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CC(C2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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